![molecular formula C17H17ClN2O5S B2954559 3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922112-44-5](/img/structure/B2954559.png)
3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
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Description
3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17ClN2O5S and its molecular weight is 396.84. The purity is usually 95%.
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Biological Activity
3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a compound with potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C17H17ClN2O5S
- Molecular Weight : 396.8 g/mol
- CAS Number : 922112-44-5
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . These findings suggest a potential for this compound in treating bacterial infections.
Enzyme Inhibition
The compound's structural features may contribute to its ability to inhibit specific enzymes. Similar derivatives have demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease . The inhibition of AChE is particularly relevant for conditions like Alzheimer's disease, indicating a possible neuroprotective role.
Anticancer Potential
The anticancer activity of related compounds has been documented in various studies. For example, benzamide derivatives have shown broad-spectrum antiviral effects and potential anticancer properties by inducing apoptosis in cancer cells . The specific mechanisms through which these compounds exert their effects include modulation of intracellular signaling pathways and enhancement of apoptotic markers.
Study 1: Antibacterial Screening
In a study evaluating the antibacterial efficacy of synthesized compounds including derivatives of benzenesulfonamide, several exhibited significant activity against pathogenic bacteria. The most effective compounds displayed a minimum inhibitory concentration (MIC) that suggests their potential as therapeutic agents .
Study 2: Enzyme Inhibition Assays
Another investigation focused on the enzyme inhibitory activity of sulfonamide derivatives found that certain compounds effectively inhibited AChE and urease. This suggests that this compound could be further explored for its potential in treating conditions associated with these enzymes .
The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with biological macromolecules. Docking studies have shown that similar compounds can bind effectively to target proteins involved in disease processes. These interactions are crucial for understanding how the compound might exert its pharmacological effects.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5S/c1-20-7-8-25-15-5-3-11(9-13(15)17(20)21)19-26(22,23)12-4-6-16(24-2)14(18)10-12/h3-6,9-10,19H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGHWMXNMSROOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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